1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine

Bruton's tyrosine kinase BTK inhibitor imidazo[4,5-b]pyridine

1-tert-Butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine (CAS 2198811-12-8, molecular formula C₁₄H₂₀N₄O, molecular weight 260.33 g/mol) is a synthetic small molecule featuring a 3-methyl-3H-imidazo[4,5-b]pyridine core linked via an ether bridge to an N-tert-butyl-substituted azetidine ring. The compound belongs to the imidazo[4,5-b]pyridine class and has been disclosed as an exemplary Bruton's tyrosine kinase (BTK) inhibitor in patent literature, with a reported biochemical IC₅₀ of 1 nM against human BTK.

Molecular Formula C14H20N4O
Molecular Weight 260.341
CAS No. 2198811-12-8
Cat. No. B2818977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine
CAS2198811-12-8
Molecular FormulaC14H20N4O
Molecular Weight260.341
Structural Identifiers
SMILESCC(C)(C)N1CC(C1)OC2=NC3=C(N2C)N=CC=C3
InChIInChI=1S/C14H20N4O/c1-14(2,3)18-8-10(9-18)19-13-16-11-6-5-7-15-12(11)17(13)4/h5-7,10H,8-9H2,1-4H3
InChIKeyKDPDYMPTNSJPNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-tert-Butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine (CAS 2198811-12-8): Procurement-Ready Profile for BTK-Targeted Research


1-tert-Butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine (CAS 2198811-12-8, molecular formula C₁₄H₂₀N₄O, molecular weight 260.33 g/mol) is a synthetic small molecule featuring a 3-methyl-3H-imidazo[4,5-b]pyridine core linked via an ether bridge to an N-tert-butyl-substituted azetidine ring [1]. The compound belongs to the imidazo[4,5-b]pyridine class and has been disclosed as an exemplary Bruton's tyrosine kinase (BTK) inhibitor in patent literature, with a reported biochemical IC₅₀ of 1 nM against human BTK [2]. Its structural architecture—combining a fused imidazopyridine heterocycle with a strained azetidine ring—differentiates it from earlier imidazo[4,5-b]pyridine-based BTK inhibitors that lack the azetidine moiety [3].

Why Generic Imidazo[4,5-b]pyridine BTK Inhibitors Cannot Substitute for 1-tert-Butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine


The imidazo[4,5-b]pyridine scaffold is a privileged BTK-inhibitory chemotype, but substitution patterns critically determine potency, selectivity, and binding kinetics. Earlier reported imidazo[4,5-b]pyridine series, such as those described by Liu et al. (2021), achieved BTK inhibitory potency of approximately 58 nM in human whole blood without an azetidine substituent [1]. In contrast, the target compound incorporates a 1-tert-butylazetidin-3-yloxy group at the imidazopyridine 2-position, a modification that is associated with a biochemical IC₅₀ of 1 nM in the patent disclosure [2]. The azetidine ring imposes conformational constraint and alters the solvation and hydrogen-bonding profile, while the tert-butyl group modulates lipophilicity and metabolic stability in ways that simple alkyl or aryl substituents cannot replicate [3]. Simply interchanging an imidazo[4,5-b]pyridine analog lacking this azetidine-ether motif risks compromising target engagement, selectivity, and downstream pharmacological performance.

Quantitative Differentiation Evidence: 1-tert-Butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine vs. Closest Analogs


BTK Biochemical Potency: 1 nM IC₅₀ vs. Earlier Imidazo[4,5-b]pyridine Lead (58 nM Whole-Blood Potency)

In a BTK biochemical inhibition assay, 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine exhibits an IC₅₀ of 1 nM against human BTK, as documented in patent US20240083900 Example 150 [1]. By comparison, the lead imidazo[4,5-b]pyridine compound 30 from the Liu et al. (2021) series—which lacks the azetidine-ether substitution—achieved a BTK inhibitory potency of 58 nM in a human whole-blood assay, representing a ~58-fold potency difference in favor of the target compound, although the assay formats differ (biochemical vs. whole-blood) [2]. The patent also reports that multiple azetidine-containing analogs within the same series (Examples 66, 79, 101, 133) maintain IC₅₀ values at or below 1 nM, confirming that the azetidine-ether architecture supports sub-nanomolar to low-nanomolar BTK engagement [3].

Bruton's tyrosine kinase BTK inhibitor imidazo[4,5-b]pyridine

Target Selectivity: BTK Inhibition vs. PDE10A Cross-Reactivity of Azetidine-Imidazopyridine Scaffolds

Azetidine-imidazopyridine scaffolds are not inherently selective for BTK; closely related scaffolds have been optimized as phosphodiesterase 10A (PDE10A) inhibitors. Huang et al. (2025) reported compound A30, an azetidine-based imidazopyridine, as a PDE10A inhibitor with an IC₅₀ of 3.5 nM and high selectivity over other PDE isoforms [1]. The target compound (US20240083900, Example 150) is explicitly described as a BTK inhibitor with an IC₅₀ of 1 nM, demonstrating that subtle structural differences—specifically the 3-methyl-3H-imidazo[4,5-b]pyridine core and the N-tert-butylazetidine substitution—redirect target engagement from PDE10A to BTK [2]. This target divergence illustrates that procurement of the precise structure is critical: an azetidine-imidazopyridine intended for PDE10A inhibition (e.g., A30) will not recapitulate the BTK inhibitory profile of the target compound.

BTK selectivity PDE10A kinase selectivity phosphodiesterase

Binding Mode Differentiation: Reversible Non-Covalent BTK Inhibition vs. Covalent Irreversible Inhibitors (Ibrutinib Class)

The imidazo[4,5-b]pyridine series disclosed in US20240083900, including Example 150, belongs to a class of reversible, non-covalent BTK inhibitors [1]. This contrasts with first-generation covalent irreversible BTK inhibitors such as ibrutinib (IC₅₀ = 0.5 nM), which bind Cys481 in the ATP-binding pocket through a covalent acrylamide warhead [2]. Reversible inhibitors offer potential advantages in scenarios where sustained target occupancy leads to toxicity or where resistance mutations (e.g., C481S) abrogate covalent binding. While ibrutinib shows higher biochemical potency (0.5 nM) than the target compound (1 nM), the non-covalent mechanism of Example 150 enables dissociation from the target and may preserve activity against C481S-mutant BTK, a property that covalent inhibitors lack [3].

reversible BTK inhibitor non-covalent covalent irreversible ibrutinib comparison

Physicochemical Differentiation: N-tert-Butyl Azetidine Group Modulates Lipophilicity and Hydrogen-Bonding Capacity vs. Piperidine or Pyrrolidine Analogs

The N-tert-butylazetidine substituent on the target compound (C₁₄H₂₀N₄O, MW 260.33) [1] introduces distinct physicochemical properties compared to analogs bearing pyrrolidine or piperidine rings. The four-membered azetidine ring exhibits greater ring strain and a reduced number of rotatable bonds, which can lower polar surface area and enhance passive permeability relative to five- or six-membered saturated heterocycles. Huang et al. (2025) demonstrated that azetidine-based imidazopyridines possess low blood-brain barrier permeability and improved drug-like properties compared to larger-ring analogs [2]. Furthermore, the tert-butyl group provides steric shielding of the azetidine nitrogen, reducing metabolic N-dealkylation—a common clearance pathway for N-alkylazetidines highlighted in acylation/dealkylation studies [3]. Piperidine and pyrrolidine analogs without this tertiary-butyl motif are expected to exhibit higher intrinsic clearance and different tissue distribution profiles.

lipophilicity azetidine tert-butyl physicochemical properties

Intra-Series Potency Consistency: 1 nM IC₅₀ Tier Shared Across Azetidine-Containing US20240083900 Examples

Within the US20240083900 patent series, multiple azetidine-containing examples achieve IC₅₀ values at or below 1 nM against BTK. Example 66 reports IC₅₀ <1 nM, Example 79 reports 1 nM (biochemical) and 0.63 nM (full-length BTK), Example 101 reports 1 nM, Example 133 reports 1 nM, and Example 150 (target compound) reports IC₅₀ = 1 nM [1][2][3]. This consistency establishes the azetidine-imidazopyridine scaffold as a robust chemotype for sub-nanomolar to low-nanomolar BTK inhibition. However, structural variations within this tier (e.g., core heterocycle modifications, linker geometry) are expected to modulate selectivity, PK, and off-target profiles—parameters that remain undisclosed for individual examples and would require empirical profiling in a procurement context.

SAR consistency azetidine BTK inhibitor patent examples

Recommended Application Scenarios for 1-tert-Butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine


BTK-Mediated B-Cell Malignancy Research: Reversible Non-Covalent Tool Compound

The target compound, with its reversible non-covalent BTK binding mechanism and IC₅₀ of 1 nM, serves as a chemical probe for dissecting BTK-dependent signaling in B-cell lymphoma and chronic lymphocytic leukemia (CLL) models, particularly in contexts where covalent irreversible inhibitors (ibrutinib, acalabrutinib) are ineffective due to C481S resistance mutations [1][2]. Its use enables reversible target engagement, permitting washout-based experiments to assess BTK reactivation kinetics and downstream BCR signaling dynamics [1].

SAR Expansion of Azetidine-Imidazopyridine BTK Inhibitors

As a representative member of the US20240083900 patent series exhibiting IC₅₀ = 1 nM against BTK, the compound provides a viable starting point for structure-activity relationship (SAR) campaigns aimed at exploring substitution effects on the imidazo[4,5-b]pyridine core, azetidine N-substituents, or ether linker geometry while maintaining sub-nanomolar to low-nanomolar BTK potency [3]. The consistent potency observed across azetidine-containing examples (Examples 66, 79, 101, 133, 150) supports the scaffold's robustness for systematic medicinal chemistry optimization [3].

BTK vs. PDE10A Selectivity Profiling in Azetidine-Imidazopyridine Chemical Space

Given that structurally related azetidine-imidazopyridines have been optimized as PDE10A inhibitors (e.g., A30, IC₅₀ = 3.5 nM), the target compound is uniquely positioned as a BTK-selective comparator for establishing selectivity determinants within this chemical space [4]. Parallel profiling of Example 150 against BTK and PDE10A in the same assay platform can generate selectivity fingerprints essential for target deconvolution in polypharmacology studies [4].

Autoimmune Disease Models Requiring Transient BTK Inhibition

Reversible BTK inhibitors are increasingly explored for autoimmune indications (e.g., rheumatoid arthritis, lupus) where sustained BTK suppression raises infection risk. The target compound's reversible binding profile and low-nanomolar potency against BTK align with the pharmacological requirements for preclinical efficacy testing in rodent collagen-induced arthritis (CIA) models, where dose-dependent BTK inhibition and reversibility upon clearance are critical [1][2]. Its N-tert-butylazetidine group may further contribute to favorable PK properties in rodent models, though direct PK data for Example 150 remain undisclosed [5].

Quote Request

Request a Quote for 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.